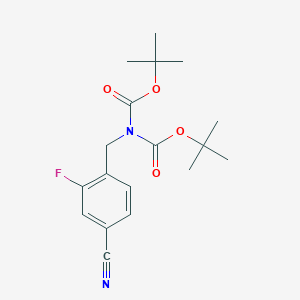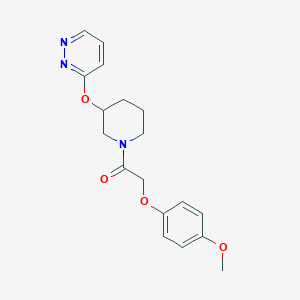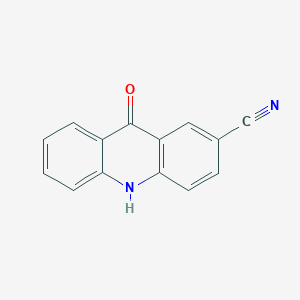
9-Oxo-9,10-dihydroacridine-2-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-Oxo-9,10-dihydroacridine-2-carbonitrile is a chemical compound with the molecular formula C14H8N2O It is a derivative of acridine, a nitrogen-containing heterocyclic compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Oxo-9,10-dihydroacridine-2-carbonitrile typically involves the reaction of anthranilic acids with methyl 2-iodobenzoates under anhydrous conditions. This reaction yields 2-(2-methoxycarbonylphenyl)anthranilic acids, which are precursors for the synthesis of substituted 9-oxo-9,10-dihydroxyacridine-4-carboxylic acids .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate modifications to reaction conditions and equipment.
化学反应分析
Types of Reactions
9-Oxo-9,10-dihydroacridine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield acridone derivatives, while reduction reactions can produce dihydroacridine derivatives.
科学研究应用
9-Oxo-9,10-dihydroacridine-2-carbonitrile has several scientific research applications:
作用机制
The mechanism of action of 9-Oxo-9,10-dihydroacridine-2-carbonitrile involves its interaction with molecular targets in bacterial cells. It promotes the polymerization of FtsZ, a protein essential for bacterial cell division, thereby disrupting the formation of the Z-ring at the division site. This interruption leads to the inhibition of bacterial cell division and ultimately causes cell death .
相似化合物的比较
Similar Compounds
9-Oxo-9,10-dihydroacridine-4-carboxylic acid: This compound is similar in structure but has a carboxylic acid group instead of a carbonitrile group.
2-Acridinecarbonitrile, 9,10-dihydro-9-oxo-: This compound is another derivative of acridine with similar properties.
Uniqueness
9-Oxo-9,10-dihydroacridine-2-carbonitrile is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its carbonitrile group allows for unique substitution reactions, and its antibacterial properties make it a valuable compound for medicinal research.
属性
分子式 |
C14H8N2O |
|---|---|
分子量 |
220.23 g/mol |
IUPAC 名称 |
9-oxo-10H-acridine-2-carbonitrile |
InChI |
InChI=1S/C14H8N2O/c15-8-9-5-6-13-11(7-9)14(17)10-3-1-2-4-12(10)16-13/h1-7H,(H,16,17) |
InChI 键 |
LUTHHRSGKCTCQV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(N2)C=CC(=C3)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



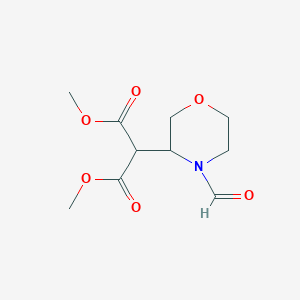
![Piperidine, 1-[1,1'-biphenyl]-4-yl-](/img/structure/B14134784.png)
![8-Methyl-3,4-dihydrodibenzo[b,d]furan-1(2H)-one](/img/structure/B14134787.png)
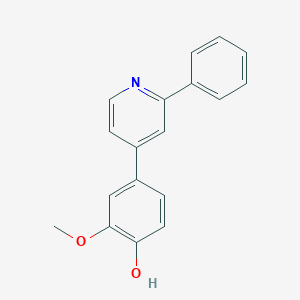
![5-Oxo-5-[(1-phenylpyrazol-3-yl)amino]-2-propylpentanoic acid](/img/structure/B14134796.png)
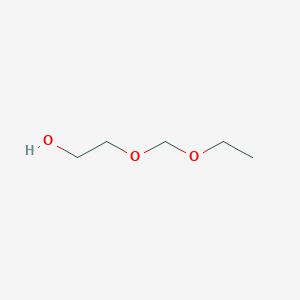
![1,1-Dimethylethyl 1,2-dihydro-5-(phenylmethoxy)-1-[[(2,2,6,6-tetramethyl-1-piperidinyl)oxy]methyl]-3H-benz[e]indole-3-carboxylate](/img/structure/B14134799.png)
![N-(4-chlorobenzyl)-2-{[4-(trifluoromethyl)phenyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxamide](/img/structure/B14134807.png)

